molecular formula C12H11N3O2S B2373346 Pyridin-4-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone CAS No. 1796957-54-4

Pyridin-4-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone

Cat. No.: B2373346
CAS No.: 1796957-54-4
M. Wt: 261.3
InChI Key: ZRXSJVXESZPWSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyridin-4-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C12H11N3O2S and its molecular weight is 261.3. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antifungal Activities

Several studies have synthesized and evaluated the antimicrobial and antifungal activities of pyridine derivatives, including pyridin-4-yl methanone compounds. For instance, Kumar et al. (2012) synthesized a series of pyridin-4-yl methanone derivatives and screened them for antimicrobial activity. These compounds showed significant activity comparable to standard drugs like ciprofloxacin and fluconazole, particularly those containing a methoxy group which exhibited high antimicrobial activity (Kumar, Meenakshi, Kumar, & Kumar, 2012). Similarly, Patel et al. (2011) explored the synthesis of new pyridine derivatives, demonstrating variable and modest antimicrobial activity against investigated bacterial and fungal strains (Patel, Agravat, & Shaikh, 2011).

Anticancer Activities

The potential anticancer properties of pyridin-4-yl methanone derivatives have also been a focus of research. Hayakawa et al. (2004) discovered a cytotoxic agent selective against a tumorigenic cell line, featuring a central phenyl core of diamine-based histamine H3 receptor antagonists. This compound was part of a series where a diverse range of central hetero-aromatic linkers, including pyridine and pyrazine, were synthesized and screened for in vitro affinity at the human histamine H3 receptor, highlighting the versatility of these compounds in drug development (Swanson et al., 2009).

Properties

IUPAC Name

pyridin-4-yl-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2S/c16-11(9-1-3-13-4-2-9)15-7-10(8-15)17-12-14-5-6-18-12/h1-6,10H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRXSJVXESZPWSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=NC=C2)OC3=NC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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